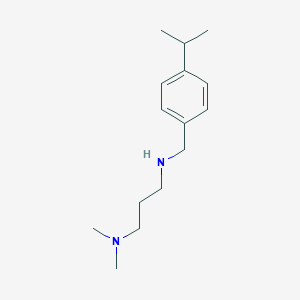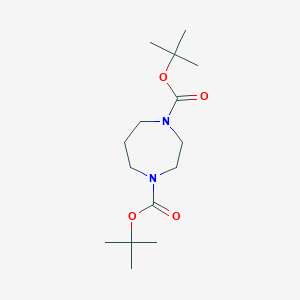
(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an amine derivative with a benzyl group that has two methoxy substituents. The benzyl group is attached to a propyl chain, which is connected to an imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzyl halide with the corresponding amine. For example, 2,4-dimethoxybenzyl chloride could potentially react with 3-imidazol-1-yl-propylamine .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with two methoxy groups and a propyl chain linked to an imidazole ring via an amine group .Chemical Reactions Analysis
The compound, due to the presence of an amine group, might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 2,4-dimethoxybenzyl alcohol, a related compound, has a boiling point of 316.7°C at 760 mmHg and a flash point of 126.8°C .Applications De Recherche Scientifique
Zirconium Complexes and Catalysis
Research involving imidazolone frameworks, which share structural similarities with the specified compound, highlights the synthesis and application of zirconium complexes in catalysis. These complexes have been used as effective catalysts for the hydroamination of aminoalkenes, showcasing the compound's potential in facilitating chemical transformations (Yu-Cheng Hu et al., 2010).
Electrochemical Polymerization
Studies on conducting polymers have investigated the influence of hydrogen bonding on their electrochromic properties, where compounds with imidazole rings play a crucial role in controlling polymer chain conformation through acid and base treatments. This research indicates the compound's relevance in materials science and its potential for creating advanced materials with tailored properties (Hava Akpinar et al., 2012).
Antimicrobial Activity
The synthesis of novel compounds containing the imidazole ring has been explored for their antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting the potential pharmaceutical applications of the specified compound in developing new antimicrobial agents (V. Reddy & K. R. Reddy, 2010).
Polymer Chemistry
The compound's structural features are relevant to the synthesis of polymers. Research in this area includes the ring-opening polymerization reactions of ε-caprolactone and lactides initiated by metal alkoxides derived from related compounds. This indicates its utility in polymer chemistry for producing biodegradable plastics and other polymeric materials (E. D. Akpan et al., 2018).
Solid-Phase Synthesis
The solid-phase synthesis technique has been applied to create disubstituted imidazolidine-2,4-diones and thioxoimidazolidin-4-ones, starting from compounds containing the imidazole ring. This method represents an efficient strategy for generating libraries of potential therapeutic agents, demonstrating the compound's importance in facilitating novel synthetic approaches (S. Dadiboyena & A. Nefzi, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-19-14-5-4-13(15(10-14)20-2)11-16-6-3-8-18-9-7-17-12-18/h4-5,7,9-10,12,16H,3,6,8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBVPDCTVHLTPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCN2C=CN=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B358681.png)

![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B358686.png)
![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine](/img/structure/B358701.png)

![2'-(4-Methylpiperazine-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B358716.png)
![(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B358723.png)

![2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol](/img/structure/B358739.png)
![3-(morpholin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]propan-1-amine](/img/structure/B358743.png)
![2-[(4-Bromobenzyl)amino]butan-1-ol](/img/structure/B358744.png)
![1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol](/img/structure/B358750.png)
![Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B358758.png)